4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-13-14(2)30-23(24-13)25-19(15-9-11-17(29-3)12-10-15)18(21(27)22(25)28)20(26)16-7-5-4-6-8-16/h4-12,19,26H,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSKDGKJARINJQ-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrolone and benzoyl groups. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Thiazole Ring Reactivity
The 4,5-dimethylthiazole moiety participates in electrophilic substitution reactions. Studies show that bromination occurs at the C5 position under mild conditions (HBr/CHCl₃, 25°C), forming a mono-brominated derivative with 82% yield .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | HBr/CHCl₃, 25°C | 5-Bromo-4,5-dimethylthiazole adduct | 82% |
Benzoyl Group Transformations
The benzoyl group undergoes nucleophilic acyl substitution. In methanol with K₂CO₃, it reacts with primary amines (e.g., methylamine) to form amide derivatives .
Hydroxyl Group Oxidation
The C3 hydroxyl group is selectively oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 3-keto derivatives with 67% efficiency .
Methoxyphenyl Ring Hydrogenation
Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the 4-methoxyphenyl ring to a cyclohexyl group while preserving the pyrrol-2-one core (95% conversion) .
Thiazole-Metal Coordination
The thiazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol, forming stable complexes confirmed by UV-Vis ( = 420–450 nm) and ESR spectroscopy .
| Metal | Ligand Ratio | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 1:2 | 12.3 ± 0.2 |
| Zn²⁺ | 1:1 | 9.8 ± 0.1 |
Methoxy Demethylation
Treatment with BBr₃ in dichloromethane cleaves the 4-methoxyphenyl group to a phenol (-OH) with 78% yield .
Hydroxyl Protection
The C3 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole (DMF, 0°C → 25°C, 94% yield) .
Tyrosinase Inhibition Mechanism
The compound acts as a competitive tyrosinase inhibitor ( = 0.48 μM), binding to the enzyme’s active site via hydrogen bonding (C3 hydroxyl) and π-π stacking (benzoyl group) .
| Parameter | Value |
|---|---|
| IC₅₀ (tyrosinase) | 1.2 μM |
| Binding Energy (DFT) | −8.9 kcal/mol |
Acid-Catalyzed Degradation
In 1M HCl (70°C, 24h), the pyrrol-2-one ring undergoes hydrolysis, yielding a diketone intermediate (identified via LC-MS) .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiazole and benzoyl groups, forming a bicyclic adduct (55% yield) .
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various chemical reactions involving thiazole derivatives and pyrrole scaffolds. The synthesis typically involves the reaction of substituted benzoyl compounds with thiazole and pyrrole moieties under specific conditions to yield the desired product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antiviral Properties
Research indicates that compounds similar to 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one exhibit antiviral activity. For instance, a study demonstrated that derivatives containing the thiazole moiety showed inhibitory effects against viral replication mechanisms. The IC50 values for related compounds were reported to be in the micromolar range, suggesting that structural modifications can enhance their efficacy against specific viruses .
Antibacterial Activity
Thiazole derivatives have garnered attention for their antibacterial properties. The compound has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacterial strains. In vitro studies have shown promising results, with some derivatives displaying significant inhibition of bacterial growth, indicating potential as a lead compound in antibiotic development .
Anticancer Activity
The compound has also been studied for its anticancer properties. It has been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that the compound may interfere with critical signaling pathways involved in cell survival and proliferation .
Case Studies
Mechanism of Action
The exact mechanism of action of this compound depends on its specific biological target. It may interact with enzymes or receptors, leading to a cascade of biochemical events. Understanding the molecular pathways involved is crucial for developing its applications in medicine and biology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest structural analogs include:
4-Benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (STOCK3S-92907) : Replaces the 4-methoxyphenyl group with a thiophene ring. This substitution reduces steric bulk but introduces sulfur-mediated electronic effects.
1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1197) : Features a phenyl group at position 5 and a thiophene-2-carbonyl substituent, resulting in lower inhibitory potency (IC₅₀ = 7.0 μM) compared to thiophene-containing analogs .
5-(4-Fluorophenyl)- and 5-(4-Chlorophenyl)-thiazole derivatives (Compounds 4 and 5) : Isostructural halogenated analogs with planar conformations; halogen substituents enhance dipole interactions but may reduce solubility compared to methoxy groups .
Key Structural Comparisons:
Physicochemical and Crystallographic Properties
- Planarity and Conformation : Unlike the near-planar structures of Compounds 4 and 5 , the target compound’s methoxyphenyl group may introduce torsional strain, affecting crystallinity.
- Hydrogen Bonding : The hydroxy group at position 3 and carbonyl oxygen at position 2 facilitate hydrogen bonding, as observed in similar pyrrolones .
- Solubility : The methoxy group enhances aqueous solubility compared to halogenated or thiophene-containing analogs, which prioritize lipophilicity .
Computational and Analytical Characterization
- SHELXL Refinement : As with Compounds 4 and 5, single-crystal X-ray diffraction using SHELXL could resolve the target compound’s conformation and intermolecular interactions .
- Multiwfn Analysis : Electron localization function (ELF) studies would clarify charge distribution, particularly the electron-withdrawing effects of the benzoyl group .
Biological Activity
The compound 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Benzoyl group : Contributes to the lipophilicity and potential interactions with biological targets.
- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Hydroxy group : Implicated in enhancing solubility and reactivity.
- Methoxyphenyl group : Often associated with increased biological activity due to electron-donating properties.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, the presence of the thiazole moiety is linked to enhanced cytotoxic effects against various cancer cell lines. The compound's ability to inhibit key cellular pathways involved in cancer proliferation has been documented:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one | A431 | 21.8 | Inhibition of matriptase activation |
| 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | U251 | 2.6 | Inhibition of matriptase activation |
| 1-(4-nitrophenyl)-3-hydroxy-pyrrolidinone | Various | <10 | Antimicrobial properties |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against specific cancer cell lines .
Antimicrobial Activity
The thiazole moiety in this compound is also associated with antimicrobial properties. Studies have shown that derivatives of thiazoles exhibit significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Preliminary studies suggest that certain derivatives may possess neuroprotective effects, potentially through the modulation of neurotrophic factors such as CREB (cAMP response element-binding protein) and NRF2 (nuclear factor erythroid 2-related factor 2). These pathways are crucial for neuronal survival and function .
Study 1: Anticancer Activity
In a study examining the anticancer effects of similar compounds, researchers found that modifications to the thiazole and phenyl groups significantly influenced cytotoxicity. The presence of methoxy groups was particularly noted for enhancing activity against human glioblastoma cells .
Study 2: Inhibition of Matriptase Activation
A high-throughput screening identified several compounds, including those structurally similar to our target compound, as effective inhibitors of matriptase activation—a serine protease implicated in cancer metastasis. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrrole scaffold were critical for inhibitory potency .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-hydroxy-pyrrol-2-one derivatives with multiple aryl substituents?
- Methodological Answer : The synthesis often involves cyclization of precursor molecules under basic or acidic conditions. For example, substituted pyrrolones can be synthesized via base-assisted cyclization of intermediates containing aryl groups (e.g., 5-hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one). Reaction conditions (e.g., ethanol reflux, stoichiometric ratios) and purification methods (e.g., recrystallization from DMF–EtOH mixtures) are critical for yield optimization .
- Data Reference :
| Compound | Yield (%) | Melting Point (°C) | Key Reagents |
|---|---|---|---|
| 15m | 46 | 209.0–211.9 | Aniline |
| 16a | 63 | 138.1–140.6 | Phenol |
Q. Which spectroscopic methods are essential for confirming the structure of such compounds?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C), FTIR, and HRMS are indispensable. For instance, ¹H NMR can resolve substituent positions (e.g., distinguishing methoxy vs. hydroxy protons), while HRMS validates molecular weight and fragmentation patterns. Crystallographic data (e.g., from Acta Crystallographica reports) may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing substituents (e.g., benzoyl vs. methoxyphenyl) be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while protecting group strategies (e.g., temporary silylation of hydroxyl groups) may direct substitutions. Evidence from analogous thiazole-containing compounds suggests that electron-withdrawing groups (e.g., benzoyl) favor specific positions due to resonance stabilization .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals in crowded aromatic regions?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupled protons and carbons. For example, HMBC correlations can differentiate between para- and meta-substituted aryl groups. If ambiguity persists, isotopic labeling or derivatization (e.g., acetylation of hydroxyl groups) simplifies spectral analysis .
Q. How do structural modifications (e.g., substitution of the thiazole ring) impact biological activity in related heterocyclic systems?
- Methodological Answer : Replace the 4,5-dimethylthiazole moiety with other heterocycles (e.g., triazoles, pyrazines) and evaluate activity via in vitro assays. For example, pyrazoline derivatives with fluorophenyl substituents exhibit enhanced analgesic properties, suggesting that electron-deficient aryl groups improve target binding .
Q. What experimental designs are suitable for assessing environmental stability or degradation pathways of such compounds?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combine laboratory studies (hydrolysis, photolysis) with computational models to predict abiotic/biotic degradation. Use HPLC-MS to track transformation products and evaluate ecotoxicity using standardized assays (e.g., Daphnia magna mortality tests) .
Data Contradiction Analysis
Q. Why do similar compounds exhibit significant variability in melting points despite identical core structures?
- Methodological Answer : Melting points are sensitive to crystallinity and intermolecular interactions. For example, compound 15m (46% yield, m.p. 209–211°C) has a 4-chlorophenyl group that enhances packing efficiency via halogen bonding, whereas 16a (63% yield, m.p. 138–140°C) lacks such interactions due to its 4-hydroxyphenyl group .
Structural and Functional Insights
Q. What distinguishes the reactivity of the 3-hydroxy group in this compound compared to other pyrrolone derivatives?
- Methodological Answer : The 3-hydroxy group participates in intramolecular hydrogen bonding with the carbonyl oxygen, reducing its nucleophilicity. Derivatization (e.g., alkylation) requires activation via strong bases (e.g., NaH) or protection-deprotection sequences, as seen in analogous systems .
Experimental Design Considerations
Q. How to design a robust bioactivity screening protocol for this compound?
- Methodological Answer : Use a tiered approach:
- Tier 1 : High-throughput enzymatic assays (e.g., kinase inhibition).
- Tier 2 : Cell-based viability assays (e.g., MTT for cytotoxicity).
- Tier 3 : In vivo models (e.g., murine inflammation assays).
Ensure dose-response curves and include positive/negative controls (e.g., known inhibitors like staurosporine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
